Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-
Description
Imidazo[1,2-c]quinazolin-2(3H)-one is a fused heterocyclic compound featuring an imidazole ring fused to a quinazolinone scaffold. The 3-ethyl derivative introduces an ethyl substituent at the N3 position of the imidazole ring. For example, describes a general method for synthesizing imidazo[1,2-c]quinazolin-3(2H)-one derivatives using amine precursors and optimized reaction conditions (0–160°C, 2–50 hours) .
Structure
3D Structure
Properties
CAS No. |
61381-32-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-ethyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C12H11N3O/c1-2-10-12(16)14-11-8-5-3-4-6-9(8)13-7-15(10)11/h3-7,10H,2H2,1H3 |
InChI Key |
KOGUZYDVAZFAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4(1H,3H)-diones.
Reduction: Dihydroimidazoquinazolines.
Substitution: Various substituted imidazoquinazolines with different functional groups.
Scientific Research Applications
Biological Applications
Enzyme Inhibition:
One of the primary applications of 3-ethylimidazo[1,2-c]quinazolin-2(3H)-one is its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), both of which are crucial in cancer cell proliferation and survival. Inhibiting these enzymes can disrupt key signaling pathways involved in tumor growth .
Antidiabetic Activity:
Recent studies have identified derivatives of imidazo[1,2-c]quinazolin-2(3H)-one as potential α-glucosidase inhibitors. These compounds are significant in managing type 2 diabetes by regulating blood glucose levels. For instance, one study reported IC50 values ranging from 50.0 µM to 268.25 µM for various derivatives against Saccharomyces cerevisiae α-glucosidase, indicating promising antidiabetic properties .
Anticancer Potential:
The anticancer properties of this compound arise from its ability to inhibit critical enzymes involved in cancer progression. Research demonstrates that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Industrial Applications
In addition to its biological significance, imidazo[1,2-c]quinazolin-2(3H)-one is utilized in the development of new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications such as sensors and electronic devices .
Case Studies
Case Study 1: PI3K Inhibition
A study demonstrated that derivatives of imidazo[1,2-c]quinazolin-2(3H)-one effectively inhibited PI3K activity in vitro. This inhibition led to reduced cell proliferation in cancer models, showcasing the compound's potential as a targeted therapy for cancer treatment .
Case Study 2: Antidiabetic Efficacy
Another investigation focused on synthesizing novel α-glucosidase inhibitors based on the imidazo[1,2-c]quinazoline framework. The study highlighted several derivatives with significant inhibitory activities compared to standard drugs like acarbose, emphasizing their potential utility in diabetes management .
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, while the inhibition of PI3K affects cell growth and metabolism.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Derivatives
Key Observations:
- Melting Points : Derivatives with extended fused rings (e.g., 5a in ) exhibit exceptionally high melting points (>320°C), likely due to enhanced crystallinity and intermolecular interactions .
- Synthetic Yields : One-pot methods () generally provide moderate yields (39–42%), while multi-step routes (e.g., ) may require optimization for scalability .
Notes and Limitations
Biological Data: Most activity studies focus on non-3-ethyl derivatives, necessitating further experimental validation for the 3-ethyl variant.
Synthetic Challenges : Alkylation at N3 may require stringent conditions to avoid side reactions, as seen in ’s optimized protocols .
Biological Activity
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl- is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an α-glucosidase inhibitor, anticancer agent, and antimicrobial compound.
Overview of Biological Activities
Imidazo[1,2-c]quinazolines have been studied for various biological activities including:
- α-Glucosidase Inhibition : Important for managing type 2 diabetes.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Antimicrobial Activity : Efficacy against various pathogens.
α-Glucosidase Inhibition
Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolin-2(3H)-one exhibit significant inhibitory activity against Saccharomyces cerevisiae α-glucosidase. The IC50 values for these compounds vary widely, indicating a structure-activity relationship (SAR) that informs their potency.
Table 1: Inhibitory Potency of Imidazo[1,2-c]quinazolin-2(3H)-one Derivatives
| Compound ID | IC50 (µM) | Comments |
|---|---|---|
| 19e | 50.0 ± 0.12 | Strong inhibition |
| 27e | 268.25 ± 0.09 | Moderate inhibition |
| Acarbose | 750.0 ± 1.5 | Standard control |
Research indicates that compounds with specific substituents on the imidazoquinazoline backbone demonstrate enhanced inhibitory effects. For example, the presence of electron-donating groups like methoxy significantly improves activity, while electron-withdrawing groups diminish it .
Anticancer Activity
The imidazo[1,2-c]quinazolin-2(3H)-one scaffold has shown promise in anticancer applications. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines through modulation of the PI3K signaling pathway.
Case Study: Structure-Activity Relationship Analysis
In a recent study evaluating the antiproliferative effects of various imidazoquinazolines, it was found that compounds with specific substitutions at the C-2 and C-3 positions exhibited notable cytotoxicity against several cancer cell lines. For instance:
- Compound 11j demonstrated significant activity with an IC50 value lower than 100 µM against multiple cancer types.
This suggests that careful modification of the imidazoquinazoline structure can lead to potent anticancer agents .
Antimicrobial Properties
Imidazo[1,2-c]quinazolines have also been evaluated for their antimicrobial efficacy. A series of synthesized compounds were tested against Staphylococcus aureus, Candida albicans, and other pathogens.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound ID | MIC (µg/mL) | Target Organism |
|---|---|---|
| 8gf | 4 | Staphylococcus aureus |
| 8ga | 8 | Candida albicans |
| 8gc | 16 | Escherichia coli |
The results indicate that certain derivatives possess strong antibacterial and antifungal properties, making them candidates for further development as therapeutic agents .
Q & A
Q. How will smart laboratories transform high-throughput screening for imidazo[1,2-c]quinazolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
